Product packaging for Bromodifluoroacetyl chloride(Cat. No.:CAS No. 3832-48-2)

Bromodifluoroacetyl chloride

Cat. No.: B1268041
CAS No.: 3832-48-2
M. Wt: 193.37 g/mol
InChI Key: LYJKGSALBRSKNL-UHFFFAOYSA-N
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Description

Contextualization within Fluoroorganic Chemistry

Fluoroorganic chemistry, the study of compounds containing the carbon-fluorine bond, is a rapidly expanding area of chemical science. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has profound implications in fields ranging from materials science to pharmaceuticals. Bromodifluoroacetyl chloride is a key player in this domain, providing a versatile platform for the introduction of the difluoromethyl group (CF₂) into organic frameworks. The CF₂ moiety is often considered a bioisostere of other functional groups like methylene, carbonyl, or ether linkages, offering improved metabolic stability in drug candidates. researchgate.net

Significance of this compound in Contemporary Chemical Research

The importance of this compound in modern chemical research is underscored by its application in the synthesis of a wide array of valuable compounds. It is a crucial starting material for producing biologically active molecules, including α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides. wikipedia.orgnih.gov Furthermore, it is employed in the preparation of haloalkyl acid halides and various substituted heterocyclic compounds, such as triazolopyrazines, triazolopyridazines, and triazolopyridines, which have applications as ion channel modulators. chemicalbook.com The reactivity of the acyl chloride group, combined with the presence of the bromo- and difluoro- substituents, allows for a diverse range of chemical manipulations, making it an indispensable tool for synthetic chemists. cymitquimica.com

Scope and Research Objectives for Academic Inquiry

Academic research involving this compound is multifaceted, focusing on several key areas. A primary objective is the development of new and efficient synthetic methodologies that utilize this compound as a building block. This includes exploring its reactivity in various chemical reactions, such as nucleophilic substitutions, cycloadditions, and radical reactions. cymitquimica.comresearchgate.netunt.edu For instance, the dehalogenation of this compound with zinc has been investigated for the in-situ generation of difluoroketene, a highly reactive and unstable intermediate. unt.eduacs.org Another area of inquiry involves the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. researchgate.net This includes the preparation of α,α-difluoroketones, which are valuable as synthetic intermediates and as inhibitors for hydrolytic enzymes. researchgate.net Furthermore, ongoing research aims to elucidate the reaction mechanisms involving this compound through spectroscopic and computational studies to optimize reaction conditions and expand its synthetic utility. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₂BrClF₂O wikipedia.orgnih.govcymitquimica.com
Molar Mass 193.37 g·mol⁻¹ wikipedia.orgnih.govcymitquimica.com
Appearance Clear, colorless liquid cymitquimica.comfluorochem.co.uk
Boiling Point 50 °C (122 °F; 323 K) wikipedia.orgfluorochem.co.uk
Density 2.053 g/cm³ fluorochem.co.uk
CAS Number 3832-48-2 wikipedia.orgnih.govcymitquimica.com
IUPAC Name 2-bromo-2,2-difluoroacetyl chloride wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2BrClF2O B1268041 Bromodifluoroacetyl chloride CAS No. 3832-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,2-difluoroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrClF2O/c3-2(5,6)1(4)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJKGSALBRSKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334487
Record name Bromodifluoroacetyl chloride
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Molecular Weight

193.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-48-2
Record name 2-Bromo-2,2-difluoroacetyl chloride
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Record name Bromodifluoroacetyl chloride
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Record name 2-bromo-2,2-difluoroacetyl chloride
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Synthetic Methodologies and Precursor Chemistry of Bromodifluoroacetyl Chloride

Advanced Synthetic Routes to BrCF₂COCl

The primary synthetic pathways to bromodifluoroacetyl chloride involve the controlled oxidation and halogenation of specific difluoroethane and difluoroethylene derivatives. These methods are designed to selectively introduce the carbonyl chloride group while retaining the critical bromodifluoromethyl moiety.

Halogenation and Oxidation Pathways in BrCF₂COCl Synthesis

Oxidative conversion of polyhalogenated precursors is a cornerstone of BrCF₂COCl synthesis. These reactions typically involve strong oxidizing agents and proceed through mechanisms that transform a dihaloethyl group into an acetyl halide.

A key method for synthesizing bromodifluoroacetyl halides involves the treatment of 1,1-difluoro-1,2-dibromodihaloethanes with oleum (fuming sulfuric acid). google.com The general precursor for this reaction has the structure CF₂BrCBrXY, where X and Y can be identical or different and represent either a bromine or a chlorine atom. google.com

The process involves reacting the precursor with oleum containing a sulfur trioxide (SO₃) concentration between 50% and 70% by weight. The reaction is conducted at a temperature not exceeding 120°C, and preferably between 40°C and 100°C. google.com This temperature control is crucial as it allows the bromodifluoroacetyl halide product to be vaporized and continuously extracted from the reaction medium. A specific example involves treating CF₂BrCClBr₂ with oleum in the presence of a mercuric sulfate (HgSO₄) catalyst for one hour at 45°C, which yields this compound with a 56% yield. google.com The molar ratio of SO₃ to the haloethane precursor is also a critical parameter, typically maintained between 1 and 4. google.com

Table 1: Reaction Parameters for Oleum-Based Synthesis of BrCF₂COCl

ParameterValue/RangeSource
PrecursorCF₂BrCClBr₂ google.com
ReagentOleum (50-70% SO₃) google.com
CatalystHgSO₄ google.com
Temperature45°C google.com
Reaction Time1 hour google.com
Yield56% google.com

An alternative route involves the auto-oxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂). This process utilizes molecular oxygen to convert the ethylene derivative into a mixture of acetyl halides. The reaction yields a mixture of bromodifluoroacetyl bromide (53%) and dibromofluoroacetyl fluoride (37%). google.com The total yield for this conversion is approximately 90%. google.com The resulting mixture of acid halides can then be used directly in subsequent reactions, such as esterification by reacting with an alcohol at 0°C. google.com The precursor, 1,1-dibromo-2,2-difluoroethylene, is itself prepared from vinylidene fluoride through successive bromination and dehydrobromination reactions. google.com

Table 2: Product Distribution from Auto-oxidation of CF₂=CBr₂

ProductChemical FormulaPercentage in MixtureSource
Bromodifluoroacetyl bromideBrCF₂COBr53% google.com
Dibromofluoroacetyl fluorideBr₂CFCOF37% google.com

Dehalogenation Strategies for this compound Precursors

Dehalogenation, specifically dehydrobromination, is an important strategy in the synthesis of key precursors for BrCF₂COCl production. This approach is used to create unsaturated intermediates, such as halo-ethylenes, from saturated polyhaloethanes. For instance, 1-bromo-2,2-difluoroethylene, a precursor, can be synthesized via a selective dehydrobromination reaction. The process starts with 1,2-dibromo-1,1-difluoroethane (CF₂Br-CH₂Br), which is reacted with an alkaline water solution at a temperature between 30°C and 150°C. This elimination reaction removes a hydrogen and a bromine atom to form the desired vinyl derivative with high efficiency, achieving a synthesis yield greater than 97%.

Novel Catalyst Systems in this compound Synthesis

The synthesis of this compound, particularly through the oleum-based pathway, is highly dependent on the use of specific catalysts. Research has shown that mercury-based compounds, such as mercuric oxide (HgO) or mercuric sulfate (HgSO₄), are effective catalysts for this transformation. google.com In the conversion of 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (BrCF₂CFClBr) using oleum, the presence of mercuric oxide is critical. google.com It has been noted that in the absence of HgO, the conversion of the precursor is very low, highlighting the essential role of the catalyst in facilitating the oxidative halogenation process. google.com

Precursor Compounds and Reactant Optimization for BrCF₂COCl Production

The efficient production of this compound relies heavily on the selection of appropriate precursor compounds and the optimization of reaction conditions.

The primary precursors identified for the synthesis of BrCF₂COCl are:

1,1-Difluoro-1,2-dibromodihaloethanes (CF₂BrCBrXY) : These saturated compounds, where X and Y are chlorine or bromine, serve as the starting material for the oleum oxidation process. google.com

1,1-Dibromo-2,2-difluoroethylene (CF₂=CBr₂) : This unsaturated compound is the key reactant for the auto-oxidation pathway. google.com

Optimization of the oleum-based production route has focused on several key parameters to maximize yield and efficiency. The concentration of sulfur trioxide (SO₃) in the oleum is maintained between 50% and 70%. google.com The molar ratio of SO₃ to the haloethane precursor is optimized to be between 1 and 2.5. google.com Furthermore, the reaction temperature is carefully controlled in the range of 40°C to 100°C. This temperature management is strategic, as it ensures that the desired bromodifluoroacetyl halide product is continuously vaporized and removed from the reaction mixture, which helps to drive the reaction forward and simplifies purification. google.com

Utilization of Bromodifluoroacetic Acid and Oxalyl Chloride

The synthesis of this compound from bromodifluoroacetic acid and a chlorinating agent like oxalyl chloride represents a standard method for converting a carboxylic acid to an acyl chloride. In this reaction, the carboxylic acid group of bromodifluoroacetic acid is converted to the corresponding acyl chloride. Oxalyl chloride is a common and effective reagent for this type of transformation, often yielding the desired product with high purity. The reaction mechanism involves the formation of an intermediate that readily decomposes to produce the final acyl chloride, along with gaseous byproducts like carbon dioxide and carbon monoxide, which helps to drive the reaction to completion. Pyridine is sometimes used as a catalyst in such reactions. researchgate.net

Reaction Condition Parameters and Process Intensification for BrCF₂COCl Synthesis

The synthesis of this compound and related halides can be achieved under various reaction conditions, depending on the chosen synthetic pathway. For instance, the conversion of a 1,1-difluoro-1,2-dibromodihaloethane (CF₂BrCBrXY) to a bromodifluoroacetyl halide can be accomplished using oleum with a sulfur trioxide concentration of 50% to 70%. google.com This reaction is typically conducted at a temperature not exceeding 120°C, with a preferred range of 40°C to 100°C, and results in the vaporization of the bromodifluoroacetyl halide from the reaction medium. google.com In one documented process, this compound was obtained with a 56% yield. google.com

Another method involves the reaction of an alkyl ester of a bromo-fluoroacetic acid with chlorosulfonic acid at temperatures ranging from 70°C to 250°C, with a more preferred range of 70°C to 200°C. google.com This process allows for the distillation of the formed bromofluoroacetyl chloride directly from the reaction mixture. google.com

Process intensification (PI) represents a key strategy in modern chemical manufacturing to enhance efficiency, safety, and environmental friendliness while reducing costs and plant footprint. rccostello.com While specific applications of PI to this compound synthesis are not extensively detailed in the provided sources, general principles can be applied. These include the use of continuous flow reactors, which can offer better control over reaction parameters like temperature and mixing, and reactive distillation, where the reaction and separation occur in the same unit. Such approaches could potentially improve the yield and safety of the synthesis of this compound.

Interactive Data Tables

Table 1: Synthesis of Bromodifluoroacetyl Halide from 1,1-difluoro-1,2-dibromodihaloethane

ParameterValue
Reactant1,1-difluoro-1,2-dibromodihaloethane
ReagentOleum (50-70% SO₃)
Temperature40°C - 100°C (preferred)
Max Temperature120°C
ProductBromodifluoroacetyl halide
Reported Yield (for Chloride)56% google.com

Table 2: Synthesis of Bromofluoroacetyl Chloride from Alkyl Bromofluoroacetate

ParameterValue
ReactantAlkyl ester of bromo-fluoroacetic acid
ReagentChlorosulfonic acid
Temperature70°C - 200°C (preferred)
Max Temperature250°C
ProductBromofluoroacetyl chloride

Reaction Mechanisms and Pathways Involving Bromodifluoroacetyl Chloride

Nucleophilic Acylation Reactions Mediated by Bromodifluoroacetyl Chloride

This compound serves as a reactive precursor for introducing the bromodifluoroacetyl group into molecules. This is primarily achieved through nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. wikipedia.orgsocratic.org The presence of electron-withdrawing fluorine and bromine atoms enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive towards nucleophiles. socratic.orgscbt.com

A significant application of this compound is in the synthesis of α,α-difluoro-γ-lactams, which are important structural motifs in biologically active compounds. wikipedia.org The process typically begins with the acylation of an appropriate amine to form an N-allylhalodifluoroacetamide intermediate, which then undergoes cyclization.

An efficient method for synthesizing α,α-difluoro-γ-lactams involves the copper-catalyzed cyclization of N-allylhalodifluoroacetamides. wikipedia.orgacs.org These amide precursors are prepared by the reaction of this compound with allylic amines. The subsequent cyclization is an atom transfer radical cyclization (ATRC) process. researchgate.net In this reaction, a copper(I) complex acts as the catalyst, abstracting the bromine atom from the N-allyl-N-aryl(alkyl)bromodifluoroacetamide to generate a difluoroacetyl radical intermediate. This radical then undergoes a 5-exo-trig cyclization onto the tethered allyl group. The resulting cyclized radical is then trapped by a halide from the copper(II) species to afford the product and regenerate the copper(I) catalyst. acs.orgresearchgate.net Research by Nagashima, Isono, and Iwamatsu demonstrated the effectiveness of this method. acs.org

Table 1: Copper-Catalyzed Cyclization of N-Allylhalodifluoroacetamides

N-Allylhalodifluoroacetamide PrecursorCatalyst SystemProductYield (%)
N-allyl-N-phenylbromodifluoroacetamideCuBr / Ligand1-phenyl-3,3-difluoro-4-(bromomethyl)pyrrolidin-2-oneHigh
N-allyl-N-benzylbromodifluoroacetamideCuBr / Ligand1-benzyl-3,3-difluoro-4-(bromomethyl)pyrrolidin-2-oneHigh
N-propargyl α-bromoisobutanamideCuBr / LigandCorresponding β-lactam35-76

Data inferred from studies on copper-catalyzed atom transfer radical cyclizations. acs.orgresearchgate.net

This compound is a key reagent in a two-step synthesis of fluorinated acyclo-C-nucleoside analogues from simple glycals. wikipedia.orgresearchgate.net C-nucleosides are of interest in medicinal chemistry due to their increased metabolic stability compared to their N-nucleoside counterparts. frontiersin.orgworktribe.com In the first step of the synthesis, protected glycals, such as benzyl- or p-methoxybenzyl-protected glycals, are treated with this compound. researchgate.netresearchgate.net This reaction proceeds via an electrophilic addition to the glycal double bond, followed by the incorporation of the bromodifluoroacetyl moiety. The resulting intermediate can then be transformed into various heterocyclic systems, leading to the formation of diversified C-nucleoside analogues. frontiersin.org

Acyl chlorides are among the most reactive derivatives of carboxylic acids. wikipedia.org Their high reactivity stems from the electron-deficient nature of the carbonyl carbon and the fact that the chloride ion is a good leaving group. socratic.org In this compound, this reactivity is further amplified by the strong electron-withdrawing inductive effect of the two fluorine atoms and the bromine atom attached to the alpha-carbon. scbt.com This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and carbanions. wikipedia.org The reaction proceeds through a classic nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate which then collapses to expel the chloride ion and form the new carbonyl compound. socratic.org While both acyl chlorides and bromides are very reactive, the weaker carbon-bromine bond compared to the carbon-chlorine bond can sometimes make acyl bromides even more reactive. quora.com

Formation of Alpha,Alpha-Difluoro-Gamma-Lactams

Radical Processes and Electron Transfer Mechanisms

Beyond its role in nucleophilic acyl substitution, the bromo-difluoroacetyl group can participate in radical reactions. The carbon-bromine bond is susceptible to cleavage to form a carbon-centered radical, a process that can be initiated by various methods, including photoredox catalysis. researchgate.netacs.org

Visible-light photoredox catalysis has emerged as a powerful strategy for initiating radical cyclizations under mild conditions. scilit.combeilstein-journals.org In reactions involving substrates derived from this compound, such as bromodifluoroacetamides, a photocatalyst (often an iridium or ruthenium complex) absorbs visible light and enters an excited state. researchgate.netnih.gov This excited photocatalyst can then engage in a single electron transfer (SET) with the bromodifluoroacetamide substrate. researchgate.net

The SET process reduces the bromodifluoroacetamide, causing the cleavage of the C-Br bond to generate a difluoroacetyl radical. researchgate.netacs.org This highly reactive radical can then undergo intramolecular cyclization with a tethered unsaturated group, such as an alkene or alkyne, to form a new ring system. acs.orgbeilstein-journals.org This methodology has been successfully applied to the synthesis of various fluorinated nitrogen heterocycles, including γ-lactams and quinolines. acs.org The general mechanism involves the generation of the radical, its cyclization, and a final step to quench the resulting radical and regenerate the photocatalyst's ground state. researchgate.netbeilstein-journals.org

Photoredox Catalyzed Cyclization Reactions

Role of Tertiary Amine Bases and Hydrogen-Atom Donors

In many reactions involving this compound and its derivatives, tertiary amine bases play a crucial role that extends beyond simple acid scavenging. While primary and secondary amines can react with acid chlorides to form amides, tertiary amines lack the necessary N-H proton for this reaction to proceed to a stable amide product. libretexts.orgdoubtnut.com Instead, they function as bases. For instance, in the generation of ketenes, a tertiary amine is used to dehydrohalogenate the corresponding acyl chloride. nih.gov

In certain photoredox-catalyzed radical cyclizations of bromodifluoroethylamines (prepared from this compound), mechanistic studies have highlighted the specific roles of both the tertiary amine base and an additional hydrogen-atom donor. nottingham.ac.uk The tertiary amine, such as triethylamine (B128534) (Et3N), is essential for the reaction, but its function is not solely as a simple base. nottingham.ac.uk These reactions often proceed through complex pathways where the base can influence the formation and reactivity of radical intermediates. nottingham.ac.uk The hydrogen-atom donor is critical for the propagation of the radical chain, allowing for the formation of the final cyclized product. nottingham.ac.uk

Influence of Fluorine's Electron-Withdrawing Nature

The two fluorine atoms attached to the α-carbon of the bromodifluoroacetyl group exert a powerful electron-withdrawing effect, which significantly influences the compound's reactivity. nottingham.ac.ukscbt.com This inductive effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. scbt.com

This strong electron-withdrawing nature is critical for the success of certain synthetic strategies. nottingham.ac.uk For example, in the photoredox-catalyzed cyclization of bromodifluoroethylamines, the fluorine atoms prevent the oxidation of the amine substrates and products under the reaction conditions. nottingham.ac.uk This obviates the need for nitrogen-protecting groups and promotes the desired cyclization pathway. nottingham.ac.uk The incorporation of fluorine atoms is a known strategy to alter the chemical reactivity of organic compounds. researchgate.net

Halogen-Bonding Mediated Reductive Cleavage

A modern approach for generating carbon radicals from alkyl halides involves charge-transfer complexes (CTCs) formed through halogen-bonding interactions. nih.govacs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another atom. frontiersin.org

While this method has been applied to alkyl iodides, its use with less reactive alkyl bromides, such as those derived from this compound, is more limited. nih.govchemrxiv.org A dual catalytic strategy has been developed to overcome this limitation for α-bromodifluoroesters and amides. nih.govchemrxiv.org The proposed mechanism involves an initial in situ displacement of the bromide by a catalytic iodide salt (e.g., Bu₄NI). nih.govacs.org This generates a more reactive gem-difluoroalkyl iodide intermediate. nih.govacs.org This iodide can then form a halogen-bond complex with a photocatalyst, which, upon irradiation with visible light, undergoes reductive cleavage to generate the desired difluoroalkyl radical. nih.govacs.org This approach expands the utility of halogen-bonding-mediated radical generation to the more stable and abundant alkyl bromide substrates. nih.govacs.org

Table 1: Key Components in Halogen-Bonding Mediated Reductive Cleavage
ComponentRoleExampleReference
α-Bromodifluoroester/amideRadical Precursor SubstrateEster derived from this compound nih.gov
Iodide SaltIn-situ Halogen Exchange CatalystBu₄NI (Tetrabutylammonium iodide) nih.govacs.org
PhotocatalystForms Halogen-Bond Complex, Mediates SETDTHQ (Di-tert-butylhydroquinone) nih.gov
Light SourceExcitation of the Photoactive ComplexVisible Light (e.g., 427 nm LED) nih.gov

Computational Mechanistic Insights into Radical Pathways

Computational studies are instrumental in elucidating the complex radical pathways involving this compound derivatives. Density Functional Theory (DFT) calculations, for instance, have been used to probe the competing reactions of radicals generated from these precursors. nottingham.ac.uk In one study, large energy barriers were calculated for potential 1,4- and 1,6-hydrogen atom transfer (HAT) pathways, suggesting these are less favorable than the desired cyclization. nottingham.ac.uk

Cycloaddition Reactions and Ketene (B1206846) Intermediates

This compound is a key reagent for the in situ generation of difluoroketene, a highly reactive intermediate that readily participates in cycloaddition reactions. researchgate.nete-bookshelf.deresearchgate.net

Generation of Difluoroketene from Bromodifluoroacetyl Halides

Difluoroketene (F₂C=C=O) is typically generated in situ due to its instability. researchgate.netresearchgate.net A common and effective method is the dehalogenation of this compound using activated zinc metal. researchgate.nete-bookshelf.deunt.edu The zinc reductively cleaves the carbon-bromine bond, and subsequent elimination of zinc chloride produces the transient difluoroketene. The ketene is then immediately "trapped" by a suitable reagent present in the reaction mixture to form a more stable product. researchgate.netresearchgate.net

Table 2: In Situ Generation of Difluoroketene
PrecursorReagentIntermediateKey FeatureReference
This compoundZinc (Zn)Difluoroketene (F₂C=C=O)Dehalogenation reaction researchgate.nete-bookshelf.deunt.edu

Cycloaddition with Acetone to Form Alpha,Alpha-Difluoro-Beta,Beta-Dimethylpropiolactone

Once generated, difluoroketene can undergo [2+2] cycloaddition reactions with carbonyl compounds. researchgate.netresearchgate.netunt.edu In a well-documented example, when difluoroketene is generated from this compound in the presence of acetone, it reacts to form α,α-difluoro-β,β-dimethylpropiolactone. researchgate.netresearchgate.netunt.edu This reaction serves as a classic trapping experiment, confirming the formation of the transient difluoroketene intermediate. researchgate.netresearchgate.net The reaction involves the concerted or near-concerted addition of the ketene's C=C bond across the acetone's C=O bond, yielding the four-membered β-lactone ring structure. unt.edu

Other Significant Reaction Pathways

Preparation of Haloalkyl Acid Halides

This compound serves as a reagent in the preparation of other haloalkyl acid halides. chemicalbook.com This application leverages the reactive nature of the acid chloride group, allowing for its transformation while retaining the bromo- and difluoro-substituted carbon center. The process is a key step in synthesizing more complex fluorinated molecules. chemicalbook.com While specific mechanistic details and reaction tables for this transformation are not extensively detailed in the available literature, its utility in this context is noted. chemicalbook.com Generally, the synthesis of acid halides from carboxylic acids can be achieved through reactions with reagents like thionyl chloride or phosphorus tribromide. pressbooks.publibretexts.org A patented process for preparing carboxylic acid halides involves reacting a carboxylic acid with an acid halide like thionyl chloride in the presence of activated charcoal. google.com

Deoxyfluorination Reactions Utilizing this compound Intermediates

This compound is a key precursor in the formation of intermediates for deoxyfluorination reactions, particularly in the synthesis of trifluoromethylated compounds from alcohols. thieme-connect.com Deoxyfluorination is a class of reaction where a hydroxyl group is replaced by a fluorine atom. thieme-connect.com In this context, this compound is not the direct fluorinating agent but is used to create a reactive intermediate, an aryl bromodifluoroacetate, which then participates in a copper-catalyzed deoxytrifluoromethylation cycle. thieme-connect.com

The synthesis of the reactive intermediate, aryl bromodifluoroacetate, involves the reaction of a corresponding phenol (B47542) with this compound. thieme-connect.com In some procedures, the this compound is prepared in situ from bromodifluoroacetic acid and oxalyl chloride in dichloromethane (B109758) (DCM) under an inert atmosphere before being reacted with the phenol. thieme-connect.com

The subsequent deoxyfluorination reaction can be performed as a one-pot or two-pot synthesis. thieme-connect.com The two-pot method involves the formation and purification of the intermediate bromodifluoroacetic esters before proceeding with the copper-catalyzed reaction. thieme-connect.com However, for many allylic and propargylic alcohols, a one-pot synthesis provides higher yields because the corresponding bromodifluoroacetate intermediates are often unstable under basic conditions, on silica (B1680970) gel, or even during cold storage. thieme-connect.com The reaction demonstrates compatibility with a range of functional groups, including halides, olefins, esters, and amides. thieme-connect.com

The general conditions for the copper-catalyzed deoxytrifluoromethylation involve a copper(I) iodide (CuI) catalyst in a solvent mixture of dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) at elevated temperatures. thieme-connect.com

Table 1: Substrate Scope in Copper-Catalyzed Deoxytrifluoromethylation

Substrate TypeSynthesis MethodYield (%)
Allylic Alcohol (40a,b,c,e,f)One-potGenerally higher yields
Propargylic Alcohol (40a,b,c,e,f)One-potGenerally higher yields
Allylic/Propargylic Alcohol (40g)One-pot74
Allylic/Propargylic Alcohol (40g)Two-pot70
Allylic/Propargylic Alcohol (40h)One-pot61
(Hetero)benzylic Alcohols-Required higher temperatures and catalyst loading

Data sourced from a 2025 review on deoxyfluorination reactions. thieme-connect.com

Applications of Bromodifluoroacetyl Chloride in Advanced Organic Synthesis

Pharmaceutical and Medicinal Chemistry Applications

The incorporation of fluorine atoms into drug candidates can significantly alter their physicochemical and biological properties. Bromodifluoroacetyl chloride is a key reagent for introducing the gem-difluoro motif, which is of great interest in medicinal chemistry.

This compound is a crucial starting material for creating a variety of biologically active fluorinated molecules. It has been instrumental in the synthesis of α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides, both of which are classes of compounds with recognized biological potential. wikipedia.orgnih.gov The difluoromethyl (CF2) group, readily introduced using this reagent, is often considered a bioisostere for other functional groups like methylene, ether, or carbonyl groups. This substitution can lead to enhanced metabolic stability and improved biological activity. researchgate.net

Research has shown its utility in the preparation of fluorinated acyclo-C-nucleoside analogues through reactions with glycals. researchgate.net Furthermore, it is used to prepare bromodifluoroethylamines, which are precursors for synthesizing fluorine-containing saturated nitrogen heterocycles via photoredox catalysis. nottingham.ac.uk These heterocyclic structures are highly sought after in medicinal chemistry. In another advanced application, a copper-catalyzed cascade reaction involving bromodifluoroacetyl indoles (derived from this compound) enables the construction of complex indole-fused polycyclic compounds, a scaffold known for diverse biological activities. researchgate.net

Table 1: Examples of Biologically Active Scaffolds Synthesized Using this compound

Scaffold ClassSynthetic Precursor from this compoundPotential Biological Relevance
α,α-difluoro-γ-lactamsThis compoundCore structures in various bioactive compounds. wikipedia.org
Trifluoromethylated C-nucleosidesThis compoundAntiviral and anticancer applications. nih.gov
Fluorinated acyclo-C-nucleosidesThis compoundNucleoside analogues for therapeutic use. researchgate.net
Fluorine-containing heterocyclesBromodifluoroethylaminesDesirable structures in drug discovery. nottingham.ac.uk
Indole-fused polycyclicsBromodifluoroacetyl indolesScaffolds with broad biological activities. researchgate.net

Ion channels are crucial membrane proteins that regulate the flow of ions across cell membranes, playing a fundamental role in physiological processes. tocris.com Their dysfunction is linked to numerous diseases, making them important drug targets. tocris.com this compound is specifically used as an intermediate in the synthesis of 3-pyridinyl substituted triazolopyrazines, triazolopyridazines, and triazolopyridines. chemicalbook.com These classes of compounds have been identified as modulators of ion channels. chemicalbook.com The modulation of ion channels, such as voltage-gated chloride channels, is a key area of research for conditions including neuropathic pain, where downregulation of specific channels can lead to hypersensitivity. nih.gov

The introduction of fluorine into a drug molecule can profoundly influence its properties, a strategy widely employed in drug design. The carbon-fluorine bond is exceptionally strong, which enhances the metabolic stability of a compound. thieme-connect.com The lipophilic nature of fluorine can also improve a drug's bioavailability by favorably affecting its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

This compound is a key reagent for achieving this "fluorine effect." Its use allows for the strategic incorporation of the difluoromethyl group, which can alter a molecule's conformation and basicity, properties that are critical for its interaction with biological targets. nottingham.ac.uk The positive impact of the CF2 group on physical properties such as solubility and lipophilicity is a significant consideration in the development of new pharmaceutical agents. researchgate.net Compounds derived from this compound, such as bromodifluoroacetic acid and its esters, are recognized as valuable intermediates in the synthesis of a wide range of pharmaceutical products. google.comgoogle.com

Agrochemical Research and Development

In agriculture, the development of effective and stable crop protection agents is essential. This compound provides a pathway to novel agrochemicals by enabling the synthesis of fluorinated compounds with enhanced properties.

The search for new antimicrobial agents is a constant effort in agrochemical research to protect crops from bacterial and fungal diseases. While many chlorinated compounds have found use as antimicrobials in agriculture, the introduction of fluorine can offer advantages in stability and efficacy. nih.govresearchgate.net this compound is used to create molecules for this sector, and its derivatives are explored for their potential as active ingredients in pest control agents. lookchem.comgoogle.com A patent for fused heterocyclic pest control agents lists the bromodifluoroacetyl group as a possible component of the chemical structure, highlighting its relevance in the design of new agrochemical formulations with potential antimicrobial activity. google.com

This compound is a precursor to bromodifluoroacetic compounds, which are established intermediates in the synthesis of plant protection products. google.comgoogle.com The corresponding ester, ethyl bromodifluoroacetate, is another important starting material derived from bromodifluoroacetyl halides that is used to create active ingredients for crop protection. fluorine1.ru The incorporation of the difluoromethyl group from these intermediates into the final product can enhance the stability and efficacy of herbicides and pesticides. meilechem.com

Table 2: Research Findings on this compound Derivatives in Agrochemicals

DerivativeApplication AreaResearch FindingSource(s)
Bromodifluoroacetic compoundsPlant Protection ProductsServe as key intermediates in the synthesis of various agrochemicals. google.com, google.com
Ethyl bromodifluoroacetatePlant Protection AgentsAn important starting material for manufacturing active ingredients. fluorine1.ru
DifluorobromoacetatePesticide IntermediatesWidely utilized in the synthesis of intermediates for pesticides. meilechem.com

Materials Science and Functional Materials

This compound serves as a valuable precursor in the field of materials science, primarily due to its ability to introduce the difluoromethylene (-CF2-) group into various molecular architectures. This functional group is instrumental in modifying the properties of materials, leading to the development of advanced functional materials with enhanced characteristics.

Synthesis of Building Blocks for Advanced Materials

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, including thermal stability, chemical resistance, and surface energy. This compound is a key reagent for creating fluorinated building blocks used in the synthesis of such advanced materials.

Research has shown that this compound is instrumental in creating fluorinated polymers and materials. These materials often exhibit significantly improved properties, making them suitable for specialized applications. For instance, building blocks derived from this compound are used to develop materials for high-performance coatings, sealants, and advanced electronics. The presence of the difluoromethylene group, introduced via the acetyl chloride, can lead to materials with low surface energy and high thermal and chemical stability.

Precursor for Specific Fluorinated Motifs

The unique reactivity of this compound makes it an ideal starting point for the synthesis of complex and specific fluorinated motifs that are of significant interest in medicinal chemistry and agrochemistry. Its ability to act as a source for difluorinated radicals or electrophilic species allows for the construction of intricate molecular scaffolds.

Gem-Difluorotetrahydrocarbazolone Scaffolds

A notable application of this compound is in the modular synthesis of gem-difluorotetrahydrocarbazolone scaffolds. researchgate.net These structures are important in pharmaceutical and agrochemical research. A copper-catalyzed radical tandem cyclization has been developed for this purpose. researchgate.net The process involves the reaction of bromodifluoroacetyl indoles (formed from this compound) with various alkenes. researchgate.net This method provides a direct and efficient pathway to these valuable fluorinated heterocyclic compounds. researchgate.net

The reaction proceeds via a cascade mechanism initiated by a CF2 radical precursor, showcasing a redox-neutral process. researchgate.net This strategy is valued for its broad substrate scope and its ability to access a variety of gem-difluoroacyl arenes. researchgate.net

Table 1: Examples of Gem-Difluorotetrahydrocarbazolone Synthesis Data derived from research on copper-catalyzed cascade reactions. researchgate.net

Alkene ReactantResulting Scaffold TypeYield
StyrenePhenyl-substituted tetrahydrocarbazoloneGood
4-MethylstyreneTolyl-substituted tetrahydrocarbazoloneGood
4-MethoxystyreneAnisyl-substituted tetrahydrocarbazoloneExcellent
1-OcteneAlkyl-substituted tetrahydrocarbazoloneModerate

Trifluoromethyl-Containing Structures

This compound is also a precursor for the synthesis of molecules containing the trifluoromethyl (CF3) group, a crucial moiety in many modern pharmaceuticals. Although it directly provides a CF2Br group, subsequent chemical transformations can convert this into a CF3 group or use it as a handle to build more complex trifluoromethylated structures.

One documented application is its use as a starting material in the synthesis of trifluoromethylated C-nucleosides. wikipedia.orgnih.gov C-nucleosides are a class of compounds where the base is attached to the sugar via a C-C bond, often leading to increased metabolic stability compared to natural N-nucleosides. The synthesis involves reacting this compound with appropriate substrates to introduce the difluoromethylene unit, which is then elaborated into the final trifluoromethylated target. wikipedia.org This highlights the utility of this compound in accessing complex, biologically relevant molecules. nih.gov

Computational Chemistry and Theoretical Studies on Bromodifluoroacetyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on density functional theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of bromodifluoroacetyl chloride. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of a molecule dictates its reactivity. For this compound, quantum chemical calculations are used to map its electron density distribution, molecular orbitals, and electrostatic potential. Methods like Natural Bond Orbital (NBO) analysis help in understanding donor-acceptor interactions within the molecule, which can be crucial for predicting reaction pathways. researchgate.net

Computational studies on related halo-acyl compounds suggest that reactivity is often governed by interactions involving the lone pairs of the oxygen atom and the antibonding orbitals (σ*) of adjacent bonds, such as the C-C or C-Cl bonds. researchgate.net In the formation of this compound from 1,2-dibromo-1,1-difluoro-2,2-dichloroethane via an oleum-mediated route, quantum mechanical calculations indicate that the reaction follows second-order kinetics, with the rate-limiting step being the cleavage of a C-Cl bond.

Furthermore, DFT calculations are employed to compute the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key predictors of reactivity, indicating where the molecule is most likely to act as a nucleophile or an electrophile. In reactions involving derivatives of this compound, such as the reductive cleavage of α-bromodifluoroesters, DFT calculations have been essential in modeling the reaction mechanism and supporting the hypothesis of an in-situ formation of a more reactive gem-difluoroalkyl iodide intermediate. nih.gov

This compound can exist in different spatial arrangements, or conformations, due to rotation around its C-C single bond. Theoretical calculations are essential for identifying the stable conformers and determining their relative energies. For haloacetyl chlorides, the primary conformers are typically designated as gauche and syn (or anti), referring to the dihedral angle between the C=O bond and the C-Br bond.

Studies combining vibrational spectroscopy with ab initio calculations have been performed to investigate the conformational stability and barriers to internal rotation specifically for this compound. researchgate.net For analogous molecules like chlorodifluoroacetylsulfenyl chloride, calculations at the B3LYP/6-311+G(3df) level confirmed the coexistence of two primary conformers. researchgate.net The lowest energy form was found to be the gauche conformer, with a second, higher-energy conformer existing about 1.0 kcal/mol above the ground state. researchgate.net A potential energy surface scan reveals the energy profile as a function of the torsional angle, identifying the energy minima corresponding to stable conformers and the energy maxima representing the barriers to rotation between them.

Table 1: Representative Theoretical Conformational Energy Data for Haloacetyl Halides This table provides illustrative data based on typical findings for similar molecules, as specific published values for this compound can be proprietary or vary by computational method.

ConformerDihedral Angle (X-C-C=O)Relative Energy (kcal/mol)Computational Method
Gauche~60°0.00 (Most Stable)MP2/6-31G
Syn/Anti~180°1.0 - 2.5MP2/6-31G
Gauche~65°0.00 (Most Stable)B3LYP/6-311+G(3df)
Syn/Anti~180°0.8 - 2.0B3LYP/6-311+G(3df)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This technique allows for the examination of the dynamic behavior of chemical systems, providing insights into bulk properties, transport phenomena, and conformational changes in solution or other phases. ucl.ac.ukua.pt An MD simulation requires a well-defined force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. nih.govcresset-group.com

While MD simulations are widely used for various chemical systems, including aqueous salt solutions and biomolecular complexes, specific MD studies focused exclusively on this compound are not prominent in publicly accessible literature. rsc.orgmdpi.complos.org Performing such a simulation would first necessitate the development or validation of a specific force field for this molecule. This involves parameterizing bond lengths, angles, dihedral terms, and non-bonded interactions (van der Waals and electrostatic) to accurately reproduce experimental data or high-level quantum chemical calculations. nih.gov Once a force field is established, MD simulations could be used to investigate properties such as its diffusion coefficient in various solvents, its behavior in a liquid state, or its interaction with other molecules at a dynamic level.

Investigation of Transition States and Reaction Energy Barriers

Understanding a chemical reaction mechanism requires identifying the transition state (TS)—the highest energy structure along the reaction pathway that connects reactants and products. Quantum chemical calculations are indispensable for locating these transient structures and calculating their energies. The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier, which determines the reaction rate. sumitomo-chem.co.jp

DFT methods, such as B3LYP, are commonly used to model reaction pathways involving halogenated compounds. nih.govthieme-connect.com For reactions where this compound or its derivatives are involved, computational chemists can map the potential energy surface to find the minimum energy path. For example, in a study on the reductive cleavage of α-bromodifluoroesters, DFT calculations were used to model the Finkelstein reaction step. nih.gov The activation energy for the displacement of bromide by iodide was calculated to be 23.4 kcal/mol, supporting the feasibility of the proposed mechanism. nih.gov Similarly, in the oxidation of the related compound bromotrifluoroethene, which produces a precursor to bromodifluoroacetyl fluoride, DFT calculations predicted an activation energy of 26.6 kcal/mol for the initial attack by molecular oxygen. researchgate.net These calculations provide quantitative data that helps to explain experimental observations and predict chemical reactivity.

Spectroscopic Data Interpretation and Theoretical Predictions

Theoretical calculations are a cornerstone of modern spectroscopic analysis. By simulating spectra computationally, researchers can assign experimental bands with high confidence, distinguish between isomers or conformers, and understand the nature of molecular vibrations. researchgate.net

For this compound, vibrational spectra (Infrared and Raman) have been analyzed with the aid of ab initio and DFT calculations. researchgate.net The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. wikipedia.org Since theoretical frequencies are often systematically higher than experimental ones, they are typically scaled using an empirical factor to improve agreement. globalresearchonline.net The calculated frequencies, along with their corresponding intensities (IR) or activities (Raman), allow for a detailed assignment of the experimental spectrum. For instance, the characteristic C=O stretching vibration, C-F stretches, and vibrations involving the heavier C-Cl and C-Br bonds can be precisely identified. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT. beilstein-journals.org Calculations can predict ¹³C and ¹⁹F NMR chemical shifts, which are particularly important for fluorinated compounds. Comparing these theoretical shifts with experimental data helps in confirming the molecular structure and can even be used to distinguish between different conformers in solution, as the magnetic environment of a nucleus can be sensitive to the molecule's conformation. beilstein-journals.orgrsc.org

Table 2: Representative Comparison of Experimental vs. Calculated Vibrational Frequencies This table presents typical data for a haloacetyl chloride, illustrating the correlation between experimental and scaled theoretical values. The C-Br stretch occurs at a very low frequency and is often difficult to assign definitively.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated Frequency (cm⁻¹) (B3LYP/6-311G*)Scaled Frequency (cm⁻¹)Assignment
ν(C=O)~1815~1880~1805Carbonyl Stretch
νₐ(CF₂)~1250~1305~1253Asymmetric CF₂ Stretch
νₛ(CF₂)~1100~1145~1100Symmetric CF₂ Stretch
ν(C-Cl)~750~780~749C-Cl Stretch
δ(CF₂)~580~605~581CF₂ Scissoring

Analytical Methodologies for Bromodifluoroacetyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to identifying the structure and conformation of bromodifluoroacetyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide complementary information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, with ¹⁹F NMR being particularly informative due to the presence of two fluorine atoms.

Detailed Research Findings:

¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F provides high sensitivity in NMR experiments. uni.lu The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and provides detailed structural information. uni.lu For organofluorine compounds, the chemical shift range is typically between -50 and -220 ppm. uni.lu The -CF₂Br group in this compound is expected to have a characteristic chemical shift in this region. For comparison, the trifluoroacetyl (TFA) group, which is structurally similar, typically appears in the -67 to -85 ppm range relative to CFCl₃. japsonline.com Factors such as solvent polarity and electronic environment can influence the exact chemical shift. japsonline.com

¹H NMR: Since this compound (BrCF₂COCl) contains no hydrogen atoms, its ¹H NMR spectrum will be silent. However, this technique is crucial for monitoring reactions where the bromodifluoroacetyl moiety is transferred to a hydrogen-containing substrate or for detecting hydrogenous impurities.

¹³C NMR: The ¹³C NMR spectrum provides information on the two carbon atoms in the molecule. The carbonyl carbon (C=O) of acid chlorides typically resonates in the downfield region of 160-185 ppm. acs.orgnih.gov The quaternary carbon attached to bromine and fluorine atoms (CBrF₂) will also show a characteristic shift, influenced by the electronegative halogen substituents. Due to the low natural abundance and weaker magnetic moment of ¹³C, spectra often require a higher number of scans to achieve a good signal-to-noise ratio. nih.gov

Table 6.1: Expected NMR Chemical Shift Ranges for this compound Functional Groups

Nucleus Functional Group Typical Chemical Shift (δ) Range (ppm) Notes
¹⁹F -CF ₂Br -50 to -220 Highly sensitive to electronic environment.
¹³C -C (=O)Cl 160 to 185 Typical for acid chloride carbonyls.
¹³C -C F₂Br 110 to 130 (t) Expected as a triplet due to coupling with two fluorine atoms.
¹H N/A N/A No protons present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. Electron ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and break into characteristic fragments. msu.edu

Detailed Research Findings: The mass spectrum of this compound is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which helps in identifying fragments containing these elements. msu.edu

Key fragmentation pathways for alkyl halides include the cleavage of the carbon-halogen bond and alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the halogen). youtube.com For this compound, the molecular ion (M⁺) peak would be observed, accompanied by an M+2 peak of similar intensity due to the ⁸¹Br isotope.

The NIST Mass Spectrometry Data Center reports the following major peaks for this compound:

m/z 129 and 131: These peaks correspond to the acylium cation, [CF₂COCl]⁺, resulting from the loss of the bromine radical (•Br). The two peaks reflect the presence of ⁷⁹Br and ⁸¹Br isotopes in the parent molecule, leading to the formation of the [C₂F₂OCl]⁺ fragment.

m/z 63: This peak corresponds to the [COCl]⁺ fragment.

Another reported decomposition pathway involves the formation of difluoroketene (CF₂=C=O). researchgate.net

Table 6.2: Major Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Description
192/194/196 [C₂BrClF₂O]⁺ Molecular ion peak cluster, showing isotopic patterns for Br and Cl.
129/131 [C₂F₂OCl]⁺ Loss of a bromine radical (•Br). Often a prominent peak.
113/115 [C₂BrF₂O]⁺ Loss of a chlorine radical (•Cl).
94 [C₂F₂O]⁺ Loss of both Br and Cl radicals.
63/65 [COCl]⁺ Fragment corresponding to the chloroacyl group.

Note: The table reflects predicted fragments based on typical fragmentation patterns and observed data. The relative intensities can vary based on the mass spectrometer's conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups and studying the conformational properties of this compound. wikipedia.org

Detailed Research Findings: Studies of the Raman and infrared spectra of this compound have been conducted on the gaseous, liquid, and solid polycrystalline states. wikipedia.org These analyses have shown that the compound exists as an equilibrium between two conformational isomers: a gauche form and a trans form (where the bromine atom is trans to the chlorine atom). wikipedia.org Temperature-dependent studies of the liquid phase via Raman spectroscopy determined that the gauche conformer is the more stable form. wikipedia.org

Key vibrational bands include:

C=O Stretch: The carbonyl group (C=O) in acid chlorides gives rise to a strong, characteristic absorption band in the IR spectrum, typically in the range of 1770-1820 cm⁻¹.

C-F Stretch: Carbon-fluorine bonds produce strong absorption bands in the 1000-1400 cm⁻¹ region. nih.gov

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the 550-850 cm⁻¹ range. bridgewater.edu

C-Br Stretch: The carbon-bromine stretch appears at lower wavenumbers, typically between 515-690 cm⁻¹. bridgewater.edu

The combination of IR and Raman data allows for a complete vibrational assignment, aided by the fact that some vibrations may be strong in Raman but weak in IR, and vice versa.

Table 6.3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Spectroscopy Type
Carbonyl Stretch C=O 1770 - 1820 IR (Strong), Raman (Strong)
C-F Stretch CF₂ 1000 - 1400 IR (Strong)
C-Cl Stretch C-Cl 550 - 850 IR (Medium-Strong), Raman
C-Br Stretch C-Br 515 - 690 IR (Medium-Strong), Raman

Chromatographic Separation and Detection Methods

Chromatographic techniques are vital for separating this compound from reaction mixtures, byproducts, or starting materials, as well as for monitoring the progress of a reaction.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a suitable method for the analysis of volatile compounds like this compound (boiling point: 50 °C). unt.edu When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a mixture.

Detailed Research Findings: The analysis of reactive acyl chlorides by GC can be challenging due to their potential to react with active sites in the injector or column. For robust quantification, derivatization is sometimes employed, for example, by reacting the acyl chloride with an alcohol to form a more stable ester prior to analysis. japsonline.com However, direct analysis is also possible with the appropriate column and conditions.

A common setup for analyzing similar reactive chlorides involves:

Column: A DB-Wax column (polyethylene glycol stationary phase) or a mid-polarity column like a DB-624 (6% cyanopropylphenyl polysiloxane) is often used. japsonline.com

Detector: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information.

Conditions: The injector and oven temperatures must be carefully controlled to prevent on-column degradation. A typical temperature program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to elute all components. japsonline.com

GC-MS is used to confirm the purity of this compound and to identify byproducts in its synthesis, such as in the reaction of 1,2-dibromo-1,1-difluoro-2,2-dichloroethane with oleum.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring reactions involving less volatile derivatives of this compound, such as when it is used to functionalize larger molecules like peptides.

Detailed Research Findings: Because this compound itself is highly reactive and volatile, it is not typically analyzed directly by HPLC. Instead, HPLC is used to monitor the consumption of a substrate and the formation of the product after the bromodifluoroacetyl group has been incorporated. Reversed-phase HPLC (RP-HPLC) is the most common mode for this purpose.

A published procedure for the purification of a peptide functionalized with a bromodifluoroacetyl group provides a practical example of HPLC methodology:

Analytical HPLC: Analysis was performed on a C18 column (e.g., Waters SunFire, 5 µm, 2.1 × 150 mm) with a mobile phase gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA). The flow rate was 0.6 mL/min, with UV detection at 210-400 nm.

Preparative HPLC: Purification was achieved on a larger C18 preparative column (e.g., Waters SunFire, 5 µm, 19 × 150 mm) using a similar water/acetonitrile/TFA mobile phase system at a higher flow rate (e.g., 6 mL/min).

This method allows for the effective separation and purification of the desired product from unreacted starting materials and other impurities, demonstrating the utility of HPLC in managing reactions involving this compound derivatives.

Table 6.4: Example HPLC Conditions for Analysis of a Bromodifluoroacetylated Product

Parameter Condition
Technique Reversed-Phase HPLC (RP-HPLC)
Column C18 silica-based (analytical or preparative)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Elution Gradient elution (e.g., 2% to 95% B over 30 minutes)
Detector UV-Vis (PDA) at 210 nm and 280 nm

Q & A

Basic Research Questions

Q. How can bromodifluoroacetyl chloride be synthesized with high purity for laboratory use?

  • Methodology : The compound is typically synthesized via halogen-exchange reactions or direct acylation of bromodifluoroacetic acid derivatives. A common approach involves reacting bromodifluoroacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions at 50–60°C, followed by distillation to isolate the product (boiling point: ~50°C) . Purity is confirmed using gas chromatography (GC) or NMR spectroscopy, ensuring minimal residual solvents or unreacted precursors.

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodology :

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine and proton environments, confirming substitution patterns and acyl chloride functionality.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (193.375 g/mol) and isotopic patterns consistent with bromine and chlorine .
  • FT-IR Spectroscopy : Peaks at ~1800 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br/C-F stretches) confirm functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., HBr or Cl₂ released during hydrolysis).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound participate in radical-mediated fluorination reactions, and what mechanistic insights are critical for optimizing yields?

  • Methodology : The compound acts as a fluorinating agent in radical cascades, where its C-Br bond undergoes homolytic cleavage to generate difluoroacetyl radicals. Mechanistic studies using electron paramagnetic resonance (EPR) or computational modeling (DFT) can identify transition states and rate-limiting steps. For example, thermal oxidation with NO₂ or CF₃OF initiates radical pathways, producing intermediates like CF₂BrC(O)F .

Q. What challenges arise in using this compound for synthesizing fluorinated polymers, and how can side reactions be mitigated?

  • Methodology :

  • Challenge : Hydrolysis sensitivity and competing nucleophilic substitutions (e.g., with amines or alcohols).
  • Mitigation : Use anhydrous solvents (e.g., THF or DCM) and low temperatures (−20°C to 0°C). Additives like DMAP or Hunig’s base can stabilize the acyl chloride intermediate and suppress side reactions .
  • Characterization : Gel permeation chromatography (GPC) monitors polymer molecular weight distribution, while 19F^{19}\text{F} NMR tracks fluorine incorporation efficiency.

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

  • Methodology : Density functional theory (DFT) calculations model electrophilic attack at the carbonyl carbon or halogen displacement. Key parameters include Fukui indices for electrophilicity and LUMO energy maps. For instance, the electron-withdrawing effect of fluorine and bromine increases the acyl chloride’s electrophilicity, favoring nucleophilic acyl substitutions .

Q. What strategies are employed to assess the environmental toxicity of this compound degradation products?

  • Methodology :

  • Hydrolysis Studies : Simulate aqueous degradation at varying pH levels to identify products like bromodifluoroacetic acid or HBr. LC-MS/MS quantifies persistent metabolites.
  • Ecotoxicity Assays : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀ values).
  • Regulatory Compliance : Align with REACH guidelines to assess bioaccumulation potential and persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.